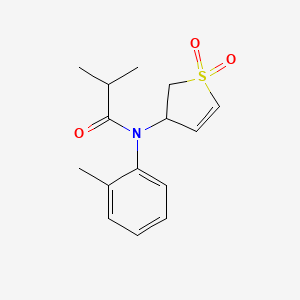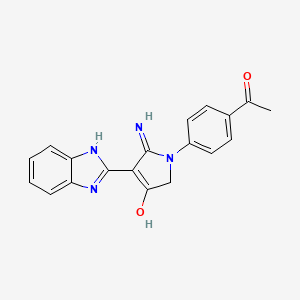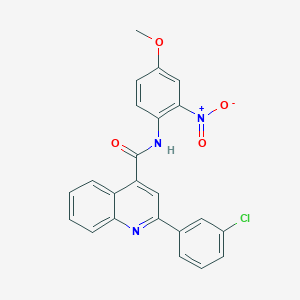
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide, also known as DTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTT is a thioxothiazolidine derivative that has been synthesized using a simple and efficient method.
作用機序
The mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is not fully understood. However, it has been proposed that N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide exerts its effects by modulating the activity of various signaling pathways. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has also been found to reduce the levels of reactive oxygen species and lipid peroxidation. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has several advantages for lab experiments. It is easy to synthesize and has high purity. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is also stable and can be stored for long periods without degradation. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide can also interfere with some assays due to its reducing properties.
将来の方向性
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. One area of research is the development of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide and its effects on various signaling pathways. In addition, the development of new synthetic methods for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide and its derivatives is an area of interest for future research.
Conclusion
In conclusion, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide is a novel compound that has potential applications in various fields. Its synthesis method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to modulate various signaling pathways and has biochemical and physiological effects. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide involves the reaction of 2-methylphenylpropanoic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with hydrogen peroxide and sulfuric acid to yield N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide. This method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect against oxidative stress-induced damage in cells. In addition, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-methyl-N-(2-methylphenyl)propanamide has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-8-9-20(18,19)10-13)14-7-5-4-6-12(14)3/h4-9,11,13H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJZHVGYJEGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(2-methylphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-4H-thieno[3,2-b]pyrrole](/img/structure/B5974629.png)
![(2-{[3-(benzyloxy)-4-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5974646.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)


![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)